2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by the presence of a chlorinated dibenzofuran moiety and a dioxaborolane group. Dibenzofurans are known for their aromatic properties and are often used in various chemical applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chlorodibenzo[b,d]furan with a boronic ester. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in this synthesis include palladium catalysts and base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorinated position on the dibenzofuran ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s aromatic structure allows it to interact with multiple biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: This compound shares a similar dibenzofuran core but has different substituents, leading to distinct chemical and biological properties.
Benzofuran derivatives: These compounds have a similar furan ring structure but lack the chlorinated dibenzofuran moiety, resulting in different reactivity and applications.
Uniqueness
2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorinated dibenzofuran ring and a dioxaborolane group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(6-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)12-8-6-10-14-15(12)11-7-5-9-13(20)16(11)21-14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGVBFCOUOGRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=C(C(=CC=C4)Cl)OC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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